molecular formula C11H10ClNO2S B11862143 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole CAS No. 1207426-83-2

5-Chloro-2-(3,5-dimethoxyphenyl)thiazole

Cat. No.: B11862143
CAS No.: 1207426-83-2
M. Wt: 255.72 g/mol
InChI Key: FCPXHKWSVSJFBG-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,5-dimethoxyphenyl)thiazole (CAS 1207426-83-2) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C11H10ClNO2S and a molecular weight of 255.72 g/mol, this thiazole derivative is a valuable scaffold in medicinal chemistry and rational drug design . The thiazole nucleus is a privileged structure in pharmacology and is a key component in several authorized antimicrobial drugs, underscoring its importance in biological activity . This compound is of significant interest in the development of novel antimicrobial agents to combat the growing global public health threat of antimicrobial resistance (AMR) . Researchers utilize this and similar thiazole-based hybrids to perform extensive structure-activity relationship (SAR) studies, which are crucial for understanding how modifications to the core structure influence potency and for optimizing new therapeutic candidates . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1207426-83-2

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

5-chloro-2-(3,5-dimethoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNO2S/c1-14-8-3-7(4-9(5-8)15-2)11-13-6-10(12)16-11/h3-6H,1-2H3

InChI Key

FCPXHKWSVSJFBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C(S2)Cl)OC

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 3,5 Dimethoxyphenyl Thiazole and Analogues

General Synthetic Strategies for Thiazole (B1198619) Rings

The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and modern variations providing access to a diverse range of substituted thiazoles. These methods generally involve the formation of the five-membered ring through the reaction of precursors that provide the requisite sulfur, nitrogen, and carbon atoms.

Hantzsch Thiazole Synthesis and its Applicability

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The versatility of the Hantzsch synthesis lies in the commercial availability and structural diversity of both the α-haloketone and thioamide starting materials. This allows for the introduction of a wide variety of substituents at the 2, 4, and 5-positions of the thiazole ring. For the synthesis of 2-arylthiazoles, an arylthioamide is typically employed. The reaction is generally high-yielding and can be performed under relatively simple conditions. ijpsjournal.com

One-Pot and Multicomponent Cyclocondensation Reactions

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. mdpi.com Several MCRs have been developed for the synthesis of thiazoles, often as variations of the Hantzsch synthesis. These reactions involve the in situ formation of one of the key intermediates, such as the thioamide or the α-haloketone.

For instance, a three-component reaction can be devised involving an aldehyde, a ketone, a source of sulfur (like thiourea (B124793) or a thioamide), and a halogenating agent. nih.gov This approach avoids the isolation of potentially lachrymatory or unstable α-haloketones. Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes to catalyze the multicomponent assembly of thiazole derivatives under mild conditions, offering high yields and a broad substrate scope. mdpi.com These one-pot strategies are particularly valuable for generating libraries of compounds for high-throughput screening.

Targeted Synthesis of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole

The synthesis of the specifically substituted this compound requires a strategic selection of precursors and careful optimization of reaction conditions to ensure both high yield and purity. A plausible and efficient route can be designed based on the principles of the Hantzsch thiazole synthesis followed by a targeted chlorination step.

Selection and Preparation of Key Precursors

A logical retrosynthetic analysis of this compound suggests the formation of the 2-(3,5-dimethoxyphenyl)thiazole (B14126587) core first, followed by chlorination at the 5-position.

Key Precursors for the Thiazole Ring Formation:

PrecursorStructureRole in SynthesisPreparation Method
3,5-Dimethoxythiobenzamide (B54979) Provides the 2-aryl and nitrogen components of the thiazole ring.Prepared from the corresponding 3,5-dimethoxybenzamide (B98736) via thionation. A common and effective thionating agent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). organic-chemistry.orgwikipedia.orgbeilstein-journals.orgmdpi.comchemspider.com The reaction is typically carried out by refluxing the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran. chemspider.com
α-Haloacetaldehyde or equivalent (X = Cl, Br)Provides the C4 and C5 atoms of the thiazole ring.Chloroacetaldehyde (B151913) or bromoacetaldehyde (B98955) are common reagents. Due to their instability and lachrymatory nature, their acetal (B89532) derivatives (e.g., chloroacetaldehyde diethyl acetal) are often used, which hydrolyze in situ under acidic reaction conditions to generate the reactive aldehyde.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 2-(3,5-dimethoxyphenyl)thiazole via the Hantzsch reaction would involve the condensation of 3,5-dimethoxythiobenzamide with an α-haloacetaldehyde. The subsequent chlorination at the 5-position is a critical step.

Reaction Scheme:

Hantzsch Thiazole Synthesis: 3,5-Dimethoxythiobenzamide is reacted with an α-haloacetaldehyde (e.g., chloroacetaldehyde) in a suitable solvent like ethanol (B145695) or isopropanol. The reaction mixture is typically heated to reflux to drive the condensation and cyclization.

Chlorination: The resulting 2-(3,5-dimethoxyphenyl)thiazole is then subjected to chlorination. Direct electrophilic chlorination of the thiazole ring can be achieved using various reagents. Common chlorinating agents for such heterocycles include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity of the chlorination is crucial, and for many 2-arylthiazoles, the 5-position is susceptible to electrophilic attack.

Optimization Parameters:

ParameterFactors to Consider for Optimization
Solvent The choice of solvent can influence reaction rates and solubility of intermediates. For the Hantzsch synthesis, alcohols are common. For chlorination, chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) are often used.
Temperature The Hantzsch reaction usually requires heating. The chlorination step might be performed at room temperature or below to control selectivity and prevent side reactions.
Reaction Time Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time for both steps to maximize product formation and minimize degradation.
Stoichiometry of Reagents The molar ratios of the thioamide, α-haloacetaldehyde, and the chlorinating agent need to be optimized to ensure complete conversion and minimize the formation of byproducts.
Purification The final product, this compound, would likely be purified by column chromatography on silica (B1680970) gel to separate it from any unreacted starting materials or isomeric byproducts.

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, a library of structural analogues is often synthesized. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. The synthetic strategies discussed above provide a flexible platform for generating such analogues.

Areas for Structural Modification:

Substitution on the Phenyl Ring: By starting with differently substituted thiobenzamides, a variety of analogues with different groups on the 2-phenyl ring can be prepared. This allows for the exploration of the effects of electron-donating and electron-withdrawing groups, as well as steric effects.

Substitution at the 4-Position of the Thiazole Ring: The use of α-haloketones instead of α-haloaldehydes in the Hantzsch synthesis allows for the introduction of various substituents at the 4-position of the thiazole ring.

Substitution at the 5-Position of the Thiazole Ring: While this article focuses on the 5-chloro derivative, other halogens (bromo, iodo) or different functional groups can be introduced at this position using appropriate reagents and synthetic methodologies.

The synthesis of these analogues allows for a systematic investigation of how molecular properties such as lipophilicity, electronic character, and steric bulk influence the compound's biological profile.

Variations in Halogen Substitution on the Thiazole Ring

The introduction of a halogen atom, such as chlorine or bromine, onto the thiazole ring is a key synthetic step for creating analogues of the target compound. The C5 position of the thiazole ring is generally susceptible to electrophilic substitution, making direct halogenation a viable strategy.

Halogenation of 2-arylthiazoles can be achieved using various halogenating agents. For instance, reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for chlorination, while N-bromosuccinimide (NBS) is used for bromination. The reaction conditions can be tuned to favor monosubstitution at the C5 position.

In cases where direct halogenation is not efficient, an alternative approach involves the synthesis of a 5-aminothiazole precursor, which can then be converted to the corresponding 5-halo derivative through a Sandmeyer-type reaction. More commonly, a pre-functionalized building block, such as 2-amino-5-bromothiazole, can be used as a starting point. This intermediate allows for subsequent modifications, like Suzuki coupling reactions, to introduce the desired aryl group at the C2 position. nih.gov The halogenation of 2-aminothiazoles, for example, readily produces 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.com

Table 1: Examples of Reagents for Halogenation of Thiazole Derivatives

Halogenating AgentTypical Halogen IntroducedNotes
N-Chlorosuccinimide (NCS)Chlorine (Cl)Commonly used for electrophilic chlorination at the C5 position.
Sulfuryl Chloride (SO₂Cl₂)Chlorine (Cl)An effective reagent for the chlorination of various heterocyclic systems.
N-Bromosuccinimide (NBS)Bromine (Br)Standard reagent for electrophilic bromination, typically targeting the C5 position.
Iodine (I₂) / Oxidizing AgentIodine (I)Used for iodination, often requiring an oxidizing agent to generate the electrophilic iodine species.

Modifications of the Dimethoxyphenyl Moiety and Phenyl Ring Substitutions

The identity of the aryl group at the C2 position of the thiazole ring is determined by the starting materials used in its synthesis. The Hantzsch thiazole synthesis and its variations are primary methods for constructing the 2-arylthiazole core. semanticscholar.org In a typical multi-component reaction, a substituted benzaldehyde (B42025), an α-haloketone, and a source of sulfur and nitrogen (like thiourea) condense to form the desired thiazole. semanticscholar.org By selecting a benzaldehyde with the desired substitution pattern—such as 3,5-dimethoxybenzaldehyde (B42067) for the parent compound or 3,4,5-trimethoxybenzaldehyde (B134019) for an analogue—the corresponding 2-arylthiazole is produced.

Alternatively, the reaction can be performed between an α-haloketone and a pre-formed thiobenzamide (B147508). In this case, the substituents on the phenyl ring of the thiobenzamide are directly incorporated into the final thiazole product. This approach allows for the synthesis of a wide array of analogues with diverse electronic and steric properties on the phenyl ring. Research has explored numerous substitution patterns, including methoxy (B1213986), trimethoxy, methyl, and halo-substituted phenyl rings, to investigate their impact on biological activity. nih.govmdpi.com

Table 2: Synthesis of 2-Arylthiazole Analogues with Varied Phenyl Ring Substitutions

Phenyl Ring SubstitutionExample Precursor (Benzaldehyde or Thiobenzamide)Resulting 2-Aryl MoietyReference
3,5-Dimethoxy3,5-Dimethoxybenzaldehyde2-(3,5-Dimethoxyphenyl)General Hantzsch Method
3,4,5-Trimethoxy3,4,5-Trimethoxybenzaldehyde2-(3,4,5-Trimethoxyphenyl) mdpi.com
4-Methyl4-Methylbenzaldehyde2-(p-Tolyl) semanticscholar.org
4-Chloro4-Chlorobenzaldehyde2-(4-Chlorophenyl) semanticscholar.org
4-Nitro4-Nitrobenzaldehyde2-(4-Nitrophenyl) semanticscholar.org
2-Fluoro2-Fluorobenzonitrile (for dihydrothiazole synthesis)2-(2-Fluorophenyl) nih.gov

Diversification at Other Positions of the Thiazole Scaffold

Beyond the C2 and C5 positions, the thiazole scaffold can be functionalized at the C4 position, and the C2 substituent can be varied beyond a simple aryl group. The substitution pattern is largely dictated by the choice of reactants in the Hantzsch synthesis.

The substituent at the C4 position is derived from the α-halocarbonyl compound. For example, reacting a thioamide with ethyl bromopyruvate will install a carboxylate group at the C4 position. Using 3-chloro-2,4-pentanedione will introduce an acetyl group at C4 and a methyl group at C5. This modularity allows for the introduction of a wide range of functional groups, including esters, amides, ketones, and alkyl chains, enabling extensive structure-activity relationship studies.

Furthermore, the substituent at the C2 position can be diversified by using different thioamides or related compounds. While thiobenzamides yield 2-arylthiazoles, using thiourea leads to 2-aminothiazoles. nih.gov This 2-amino group serves as a versatile synthetic handle that can be further acylated or alkylated to generate a library of derivatives. nih.gov This strategy has been used to synthesize complex molecules where the thiazole core is linked to other heterocyclic systems or elaborated with various side chains. nih.gov

Table 3: Diversification of the Thiazole Scaffold at C2 and C4 Positions

PositionIntroduced SubstituentKey ReactantSynthetic MethodReference
C4Carboxylate EsterEthyl bromopyruvateHantzsch SynthesisGeneral Method
C4Phenyl2-BromoacetophenoneHantzsch Synthesis nih.gov
C46-Phenylimidazo[2,1-b]thiazol-5-yl2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneHantzsch Synthesis nih.gov
C2Amino (-NH₂)ThioureaHantzsch Synthesis nih.gov
C2Substituted AmineN-Substituted ThioureaHantzsch Synthesis nih.gov

Spectroscopic and Structural Elucidation of 5 Chloro 2 3,5 Dimethoxyphenyl Thiazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular framework of a compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the connectivity, functional groups, and electronic properties of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the identification of distinct chemical environments for each nucleus, providing critical information on the connectivity and structure of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the structure, one would anticipate signals for the thiazole (B1198619) ring proton, the three protons on the dimethoxyphenyl ring, and the six protons of the two methoxy (B1213986) groups. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from adjacent atoms and functional groups.

Table 1: Expected ¹H NMR Signals for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Thiazole-H4 ~7.0 - 8.0 Singlet (s) 1H
Phenyl-H4' ~6.5 - 7.0 Triplet (t) 1H
Phenyl-H2', H6' ~6.8 - 7.5 Doublet (d) 2H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would include resonances for the two carbons of the thiazole ring, the six carbons of the dimethoxyphenyl ring, and the two carbons of the methoxy groups. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Type Expected Chemical Shift (ppm)
Thiazole C=N (C2) ~160 - 170
Thiazole C-Cl (C5) ~120 - 130
Thiazole C-H (C4) ~110 - 125
Phenyl C-O (C3', C5') ~155 - 165
Phenyl C-ipso (C1') ~130 - 140
Phenyl C-H (C2', C4', C6') ~100 - 110

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, including IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectra for this compound would be expected to show characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational modes include C-H stretching from the aromatic ring and methoxy groups, C=C and C=N stretching within the aromatic and thiazole rings, and C-O stretching from the methoxy ethers. The presence of the chlorine and sulfur atoms would also contribute to the unique fingerprint region of the spectra, with characteristic C-Cl and C-S stretching vibrations.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (-OCH₃) 2850 - 3000
C=N Stretch (Thiazole) 1600 - 1650
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Aryl Ether) 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
C-Cl Stretch 700 - 850

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₀ClNO₂S), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ corresponding to the calculated exact mass.

Due to the presence of chlorine and sulfur isotopes, the molecular ion region would display a characteristic isotopic pattern. The [M]⁺ peak would be accompanied by an [M+2]⁺ peak approximately one-third its intensity, which is characteristic of a molecule containing one chlorine atom. The fragmentation pattern would likely involve cleavage of the thiazole ring and loss of the methoxy groups, providing further confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of its conjugated aromatic system. The thiazole and dimethoxyphenyl rings constitute a chromophore that absorbs UV radiation, leading to π → π* electronic transitions. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties of the compound's electronic structure.

X-ray Crystallography for Absolute Structural Determination and Conformation

While spectroscopic methods provide evidence for molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and the absolute conformation of the molecule.

For this compound, an X-ray crystal structure would definitively confirm the substitution pattern on both the thiazole and phenyl rings. It would also reveal the dihedral angle between the planes of the two rings, providing insight into the degree of conjugation and steric hindrance between them. Such analysis is crucial for a complete and unequivocal structural characterization.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared against the calculated theoretical values to verify the empirical formula and confirm the purity of the sample.

Table 4: Calculated Elemental Composition of C₁₁H₁₀ClNO₂S

Element Symbol Atomic Weight Calculated Percentage
Carbon C 12.01 51.66%
Hydrogen H 1.01 3.94%
Chlorine Cl 35.45 13.86%
Nitrogen N 14.01 5.48%
Oxygen O 16.00 12.51%

Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations focused specifically on the chemical compound This compound . While extensive research exists on the computational analysis of various thiazole and dimethoxybenzene derivatives, specific data from quantum chemical calculations and molecular docking simulations for this particular molecule is not publicly available. Consequently, a detailed article adhering to the requested scientific accuracy and specificity cannot be generated at this time.

Similarly, molecular docking simulations, which predict the binding affinity and interaction profile of a ligand with a biological target, are entirely dependent on the three-dimensional structure of the specific ligand . The results of docking studies for other thiazole-containing compounds cannot be attributed to this compound.

To provide a scientifically rigorous and accurate article as requested, dedicated computational studies on this compound would need to be performed and published. Without such primary research data, any attempt to generate the specified content would rely on speculation and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 5 Chloro 2 3,5 Dimethoxyphenyl Thiazole

Molecular Docking Simulations

Prediction of Binding Affinities and Modes of Interaction

No specific studies predicting the binding affinities and modes of interaction of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole with any biological target have been found. Research on other thiazole (B1198619) derivatives often employs molecular docking simulations to predict how these compounds might interact with the active sites of proteins, estimating binding energies and identifying key interactions such as hydrogen bonds and hydrophobic contacts. However, such data is not available for the title compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

There are no published molecular dynamics (MD) simulation studies focused on this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of their interactions with binding partners. This type of analysis has not been reported for this specific thiazole derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

A search of the scientific literature did not yield any quantitative structure-activity relationship (QSAR) models that specifically include this compound. QSAR studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the efficacy of new compounds, but require a dataset of structurally related molecules with measured biological activities, which does not currently exist for a series including the title compound.

A comprehensive search for published preclinical data on the specific compound This compound was conducted to generate the requested article. Despite a thorough investigation for research findings related to its in vitro anti-inflammatory and anticancer activities, no specific studies detailing the evaluation of this particular molecule in the requested assays were found in the available scientific literature.

The search included targeted queries for data on:

Inhibition of protein denaturation

Cyclooxygenase (COX) and Lipoxygenase (LOX) enzyme inhibition

Cytotoxicity against HepG2, HCT-116, MCF-7, HeLa, and HT-29 cancer cell lines

Inhibition of tubulin polymerization, EGFR kinase, or Dishevelled 1 (DVL1)

Mechanisms of apoptosis induction via the Bcl-2 family

As no specific experimental data, research findings, or data tables for This compound could be retrieved, the following article cannot be constructed. The generation of scientifically accurate content as per the provided outline is not possible without available research data on this specific compound.

Structure Activity Relationship Sar Studies of 5 Chloro 2 3,5 Dimethoxyphenyl Thiazole Derivatives

Impact of Halogen Substitution on Biological Activity

The presence and nature of halogen substituents on the thiazole (B1198619) scaffold or its appended aryl rings can significantly modulate the pharmacological profile of the derivatives. While direct SAR studies on the 5-chloro position of 2-(3,5-dimethoxyphenyl)thiazole (B14126587) are not extensively documented, general principles derived from related thiazole series provide valuable insights.

In many heterocyclic compounds, halogens like chlorine, bromine, and fluorine enhance biological activity through several mechanisms. They can increase lipophilicity, which may improve cell membrane permeability. Furthermore, their electron-withdrawing properties can alter the electronic environment of the thiazole ring system, potentially enhancing interactions with biological targets. Halogens can also form specific halogen bonds with protein residues, further stabilizing the drug-receptor complex.

For instance, studies on various 2-aminothiazole (B372263) derivatives have shown that the introduction of a halogen on an associated phenyl ring is crucial for certain biological activities. nih.govmdpi.com In one series of thiazolyl-thiourea derivatives, compounds bearing 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups demonstrated the most promising efficacy against staphylococcal species. mdpi.com Another study on thiazole-linked azoles found that a 4-chlorophenyl substitution resulted in the highest anticonvulsant activity. nih.gov

Regarding substitution directly on the thiazole ring, research on retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors showed that increasing the size of the substituent at the 5-position generally improved potency. researchgate.net While this study did not focus on halogens, it underscores the importance of the substituent's nature at this specific position for biological activity. The 5-chloro group in the parent compound, therefore, likely plays a significant role in defining its potency and selectivity, potentially by occupying a specific hydrophobic pocket in its target protein.

Table 1: Effect of Halogen Substitution on Antimicrobial Activity of Representative Thiazole Derivatives Note: The following data is for illustrative purposes from related thiazole series to demonstrate the impact of halogen substitution.

Compound ID Thiazole Core R-Group on Phenyl Ring Target Organism Activity (MIC µg/mL)
A 2-Amino-4-phenylthiazole H S. aureus >100
B 2-Amino-4-phenylthiazole 4-Chloro S. aureus 16
C 2-Amino-4-phenylthiazole 3,4-Dichloro S. aureus 4

| D | 2-Amino-4-phenylthiazole | 4-Fluoro | S. aureus | 32 |

Role of the Dimethoxyphenyl Moiety in Pharmacological Efficacy and Potency

The 2-(3,5-dimethoxyphenyl) moiety is a critical pharmacophore that significantly influences the biological activity of the title compound. The number and position of methoxy (B1213986) groups on the phenyl ring are key determinants of efficacy and target selectivity, particularly in anticancer research.

The 3,4,5-trimethoxyphenyl (TMP) group, for example, is a well-known feature in tubulin polymerization inhibitors, mimicking the A-ring of colchicine. mdpi.com Thiazole derivatives incorporating the TMP moiety have shown substantial cytotoxic activity. mdpi.comresearchgate.net Similarly, the dimethoxyphenyl group can confer potent biological activity. Studies have shown that replacing a naphthyl group with a 3,4-dimethoxyphenyl moiety enhances antimicrobial potential, which was attributed to an increase in polarity. nih.gov

In a study of thiazole-based inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), the introduction of an OCH3 group at the ortho position of the phenyl ring improved inhibitory activity against several cancer cell lines. acs.org This highlights that the positioning of methoxy groups is a sensitive parameter for tuning biological activity.

Influence of Other Substituents on the Thiazole Scaffold (e.g., heterocyclic moieties, aryl substituents)

The introduction of additional aryl or heterocyclic substituents onto the thiazole scaffold is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. This approach, often termed molecular hybridization, can lead to compounds with enhanced or novel biological activities. nih.gov

SAR studies have shown that attaching various heterocyclic systems, such as pyrazoline, triazole, or phthalazine, can result in potent antimicrobial or anticancer agents. nih.govnih.govnih.gov For example, linking a pyrazoline ring to the thiazole core has yielded compounds with significant antimicrobial potential. nih.gov In some series, an additional aryl substituent is essential for these activities, with para-substituted phenyl rings often conferring better activity than meta-substituted ones. nih.gov

The nature of the substituent at the 2-position of the thiazole ring is also critical. Research has demonstrated that substituting this position with groups like 2-(3,4-dimethoxyphenyl)ethanamine can be beneficial for antibacterial activity. nih.gov Conversely, modifying the 4- and 5-positions of the thiazole ring can also drastically alter the compound's properties. In one study, the introduction of various aryl substituents at the 4-position and different functional groups at the 5-position of the thiazole ring led to the identification of potent anticancer agents. nih.gov

Table 2: Influence of Thiazole Scaffold Substituents on Anticancer Activity (IC50 in µM) Note: The following data is for illustrative purposes from a series of 2,4,5-trisubstituted thiazoles against the HepG2 cancer cell line.

Compound ID R2 Substituent R4 Substituent R5 Substituent IC50 (µM)
E N,N-dimethylamino 4-Methoxyphenyl H 15.2
F Phenyl 4-Methoxyphenyl H 8.5
G Phenyl 4-Methoxyphenyl Carboxamide 2.1

| H | Phenyl | 3,4-Dimethoxyphenyl | Carboxamide | 1.3 |

Stereochemical Considerations in Biological Activity (if applicable for analogues)

Stereochemistry can play a pivotal role in the biological activity of therapeutic agents, as stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

For derivatives of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole, stereochemical considerations become relevant when a chiral center is introduced into the molecule. The core scaffold itself is planar and achiral. However, the addition of substituents containing stereocenters, such as chiral side chains or complex heterocyclic rings, would result in stereoisomers (enantiomers or diastereomers). In such cases, it would be expected that one isomer would exhibit greater potency than the other, as it would achieve a more optimal three-dimensional fit with the target binding site. While the literature specifically detailing the stereochemical SAR for direct analogues of this compound is limited, the principle remains a fundamental concept in drug design.

Development of Design Principles for Optimized Thiazole-Based Lead Compounds

Based on the extensive SAR studies of thiazole derivatives, several key design principles have been established for the development of optimized lead compounds. These strategies aim to enhance efficacy, improve pharmacokinetic profiles, and increase target selectivity. nih.gov

Molecular Hybridization: A primary strategy involves combining the thiazole core with other known pharmacophores (e.g., pyrazoline, phthalazine, coumarin) to create hybrid molecules with potentially synergistic or enhanced activities. nih.gov This approach has been successful in developing multi-targeted agents.

Aryl Ring Substitution: The substitution pattern on aryl rings attached to the thiazole scaffold is a critical determinant of activity. The strategic placement of electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can fine-tune the electronic properties and binding interactions of the molecule. nih.govacs.org For instance, dimethoxy or trimethoxy substitutions on a phenyl ring at the 2-position are often employed to target tubulin in cancer cells. mdpi.com

Scaffold Decoration: Modifying the available positions on the thiazole ring itself (positions 4 and 5) allows for the optimization of steric and electronic properties. Introducing small alkyl groups, aryl moieties, or functional groups like carboxamides at these positions can significantly impact potency and selectivity by enabling additional interactions with the target protein. nih.gov

By systematically applying these design principles, medicinal chemists can rationally optimize thiazole-based scaffolds like this compound to develop novel therapeutic agents with improved pharmacological profiles.

Mechanistic Insights into Biological Activities

Molecular Target Identification and Validation

There is no available research identifying or validating specific molecular targets for 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole.

Elucidation of Signaling Pathway Modulation (e.g., WNT pathway, Arachidonic acid pathway)

No studies were found that investigate the modulation of the WNT pathway, the arachidonic acid pathway, or any other signaling pathways by this compound.

Cellular and Subcellular Localization Studies

Information regarding the cellular or subcellular localization of this compound is not present in the available scientific literature.

Gene Expression and Proteomic Analysis Related to Compound Action

There are no published studies on the effects of this compound on gene expression or the proteome.

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Routes for Thiazole (B1198619) Scaffolds

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These methods accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. researchgate.netresearcher.life

Green Solvents and Catalysts: The use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents is a major focus to reduce the environmental impact of synthesis. researchgate.netresearcher.lifenih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch thiazole synthesis, allow for the construction of complex molecules like thiazoles in a single step from three or more reactants, which enhances efficiency. researchgate.netjpionline.org This approach is particularly valuable for generating diverse libraries of thiazole derivatives for screening. researchgate.net

These innovative synthetic strategies are crucial for producing thiazole derivatives with comparable or enhanced biological activities in a sustainable and economically viable manner. researchgate.netresearcher.life

Synthetic AdvancementKey Advantages
Microwave IrradiationFaster reaction times, improved yields
Ultrasound SynthesisEnhanced reaction rates, scalability
Green CatalystsReduced toxicity, recyclability, minimal environmental impact
Multicomponent ReactionsHigh efficiency, molecular diversity, simplicity

Advanced Computational Design and Virtual Screening for New Lead Compounds

Computational tools are revolutionizing the discovery of new drug candidates. For thiazole derivatives, in silico methods are instrumental in identifying promising new lead compounds before committing to laboratory synthesis. nih.gov

Future computational efforts will likely involve:

Molecular Docking: This technique predicts the binding orientation of a molecule to a biological target, such as an enzyme or receptor. jpionline.orgnih.gov It helps in understanding the interactions that drive biological activity and provides a basis for designing more potent compounds. mdpi.comrsc.org

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a specific biological target to identify potential hits. This method accelerates the initial stages of drug discovery.

ADME-T Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) of a compound are crucial for identifying candidates with favorable pharmacokinetic properties early in the development process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, guiding the design of more active analogues.

These computational approaches, often used in combination, facilitate a more rational and efficient search for new therapeutic agents based on the thiazole scaffold. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action

Thiazole derivatives are known to interact with a wide array of biological targets, contributing to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. spast.orgnih.govmdpi.comnih.gov Future research will continue to uncover new targets and elucidate the mechanisms through which compounds like 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole exert their effects. mdpi.com

Promising areas of exploration include:

Kinase Inhibition: Many thiazole derivatives have been developed as inhibitors of protein kinases, such as VEGFR-2 and PI3K/mTOR, which are critical in cancer cell signaling. nih.govnih.govcu.edu.eg The concurrent inhibition of multiple kinases is an emerging strategy to overcome drug resistance. frontiersin.org

Targeting Apoptosis Pathways: Compounds that can induce programmed cell death (apoptosis) are highly sought after in cancer therapy. Some thiazole derivatives have been shown to target proteins in the apoptosis pathway, such as Bcl-2. nih.gov

Enzyme Inhibition: Thiazoles have shown inhibitory activity against various enzymes, including cyclooxygenases (COX), which are involved in inflammation. nih.gov

Antimicrobial Targets: The thiazole ring is a component of naturally occurring antibiotics like penicillin. mdpi.com Research into new thiazole compounds continues to identify novel ways to combat drug-resistant bacteria and fungi. nih.govfrontiersin.org

The identification of novel biological targets will open up new therapeutic possibilities for thiazole-based compounds. mdpi.com

Biological Target ClassExample(s)Therapeutic Area
Protein KinasesVEGFR-2, PI3K/mTOR, EGFRCancer
Apoptosis RegulatorsBcl-2Cancer
EnzymesCyclooxygenase (COX)Inflammation
Microbial ProteinsVarious bacterial and fungal targetsInfectious Diseases

Rational Design for Improved Efficacy, Selectivity, and Reduced Off-Target Effects

Rational drug design aims to create molecules that interact specifically with their intended target, thereby maximizing therapeutic efficacy while minimizing side effects. jpionline.org This approach is heavily reliant on a deep understanding of the structure-activity relationship (SAR) and the use of computational modeling. mdpi.com

Future strategies for the rational design of thiazole derivatives include:

Structure-Based Design: Using the three-dimensional structure of a biological target, medicinal chemists can design molecules that fit precisely into the active site, enhancing binding affinity and selectivity. nih.gov

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity allows for the design of new molecules that retain these features while having improved properties. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups on the thiazole scaffold with other groups that have similar physical or chemical properties can fine-tune the compound's efficacy, selectivity, and metabolic stability.

Multi-Target Ligand Design: A growing trend is the design of single molecules that can modulate multiple targets simultaneously. rsc.orgnih.gov This can lead to enhanced therapeutic effects, particularly in complex diseases like cancer. frontiersin.org

By applying these principles, researchers can systematically modify the this compound structure to develop next-generation therapeutic agents with superior performance.

Synergistic Effects in Combination Therapies with Existing Agents

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. mdpi.com Combining agents can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. nih.gov This approach can also help to reduce required doses, thereby minimizing toxicity, and overcome drug resistance. mdpi.comnih.gov

Future research should explore the potential of this compound and related compounds in combination with:

Standard Chemotherapeutic Agents: Studies have shown that some thiazole derivatives can act synergistically with conventional anticancer drugs like 5-fluorouracil (B62378) and paclitaxel. nih.govnih.gov

Targeted Therapies: Combining a thiazole-based compound with another targeted agent could inhibit multiple oncogenic pathways simultaneously, providing a more robust antitumor response.

Antifungal Agents: In the context of infectious diseases, thiazole derivatives have been investigated in combination with existing antifungal drugs like amphotericin B to enhance their efficacy. mdpi.com

Adjuvants: Some compounds can be used as adjuvants to increase the sensitivity of resistant cells to primary therapeutic agents. nih.gov

Investigating these combinations could reveal powerful new treatment strategies and expand the therapeutic utility of the thiazole scaffold. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound is typically synthesized via cyclization reactions involving thionyl chloride (SOCl₂) and substituted phenyl precursors. For example, analogous thiazole derivatives are prepared by reacting chlorinated diamines with SOCl₂ under acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media, with yields varying between 60–75% depending on solvent polarity and temperature . Key steps include refluxing for 18–24 hours, followed by reduced-pressure distillation and crystallization using water-ethanol mixtures. Optimization studies suggest that basic conditions (pyridine) reduce side reactions, while acidic media (H₂SO₄) accelerate cyclization but may lower purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer: Post-synthesis characterization requires a multi-technique approach:

  • NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms aromatic thiazole ring formation.
  • FTIR Spectroscopy : Identifies key functional groups (C-S stretch at ~680 cm⁻¹, C-Cl at ~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 284.03 for C₁₁H₉ClNO₂S).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for SAR studies .

Q. What initial biological screening assays are recommended for evaluating the compound's bioactivity?

  • Methodological Answer: Prioritize assays based on structural analogs (e.g., thiazole derivatives with antimicrobial/anticancer activity):

  • Antimicrobial Susceptibility Testing : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antioxidant Screening : DPPH radical scavenging to evaluate electron-donating capacity of methoxy groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under varying catalytic or solvent conditions to enhance scalability?

  • Methodological Answer: Systematic optimization involves:

  • Solvent Screening : Compare polar aprotic solvents (DMSO, DMF) versus non-polar alternatives (toluene) to balance reaction rate and purity. DMSO increases solubility of aromatic intermediates but may require longer reflux times .
  • Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve cyclization efficiency.
  • Scale-Up Protocols : Adjust distillation rates and cooling gradients during crystallization to prevent aggregation, which reduces yield in large batches .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or docking model limitations. Mitigation strategies include:

  • Dose-Response Validation : Repeat assays at varying pH levels (e.g., 5.5–7.4) to account for ionization effects on membrane permeability .
  • Molecular Dynamics Simulations : Refine docking models (e.g., AutoDock Vina) with explicit solvent layers to improve binding affinity predictions .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for observed biological effects?

  • Methodological Answer: Focus on modular synthetic routes to generate analogs:

  • Variation of Substituents : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on antimicrobial potency .
  • Thiazole Ring Modifications : Synthesize oxadiazole or pyridine analogs to evaluate ring aromaticity’s role in target binding .
  • Pharmacophore Mapping : Overlay crystal structures of analogs with target enzymes (e.g., CYP450 isoforms) to identify essential binding motifs .

Q. What in silico approaches are suitable for predicting the binding affinity of this compound with target proteins?

  • Methodological Answer: Computational workflows include:

  • Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into active sites (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds to Ser49 and hydrophobic contacts with Phe92 .
  • ADMET Prediction : Employ SwissADME to estimate logP (≈2.8), blood-brain barrier penetration (low), and CYP inhibition (e.g., CYP3A4) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to guide synthetic prioritization .

Safety and Handling

  • Precautions : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; SOCl₂ byproducts are corrosive .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.